molecular formula C7H14ClNO B6171863 (1R,4R)-1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride CAS No. 2624109-20-0

(1R,4R)-1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride

Cat. No.: B6171863
CAS No.: 2624109-20-0
M. Wt: 163.64 g/mol
InChI Key: SXFRJAMGWSNBTH-ZJLYAJKPSA-N
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Description

(1R,4R)-1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride is a chemical compound with the molecular formula C7H13NO·HCl. It is a derivative of oxabicyclo[2.2.1]heptane, featuring a methyl group at the 1-position and an amine group at the 4-position, with a hydrochloride counterion. This compound is of interest in various scientific research applications due to its unique structural properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with the compound oxabicyclo[2.2.1]heptane-4-one.

  • Reduction: The ketone group is reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Methylation: The resulting amine is then methylated using methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4) to introduce the methyl group at the 1-position.

  • Acidification: Finally, the compound is treated with hydrochloric acid (HCl) to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to increase yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically at the amine group, to form corresponding nitro compounds or amides.

  • Reduction: Reduction reactions can convert the amine group to a more reduced form, such as an amine oxide.

  • Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide (H2O2) or nitric acid (HNO3) are used.

  • Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation conditions are employed.

  • Substitution: Nucleophiles such as amines or alcohols, along with suitable solvents and temperatures, are used.

Major Products Formed:

  • Oxidation Products: Nitro derivatives, amides.

  • Reduction Products: Amine oxides.

  • Substitution Products: Various substituted oxabicyclo[2.2.1]heptanes.

Scientific Research Applications

(1R,4R)-1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1R,4R)-1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

  • 1-(methoxymethyl)-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride: Similar structure with a methoxymethyl group instead of a methyl group.

  • {1-methyl-2-oxabicyclo[2.2.1]heptan-4-yl}methanamine hydrochloride: Similar structure with an additional methylene group.

Uniqueness: (1R,4R)-1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride is unique due to its specific stereochemistry (1R,4R configuration), which can influence its reactivity and biological activity. This stereochemistry is crucial in applications where the spatial arrangement of atoms affects the compound's function.

Properties

CAS No.

2624109-20-0

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

(1R,4R)-1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c1-6-2-3-7(8,4-6)5-9-6;/h2-5,8H2,1H3;1H/t6-,7-;/m1./s1

InChI Key

SXFRJAMGWSNBTH-ZJLYAJKPSA-N

Isomeric SMILES

C[C@@]12CC[C@@](C1)(CO2)N.Cl

Canonical SMILES

CC12CCC(C1)(CO2)N.Cl

Purity

95

Origin of Product

United States

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